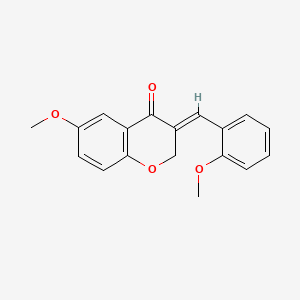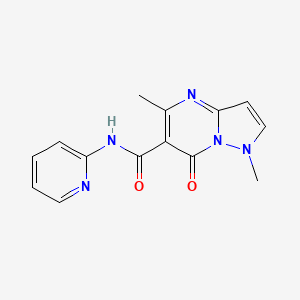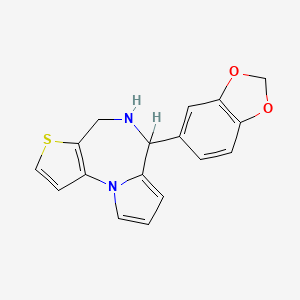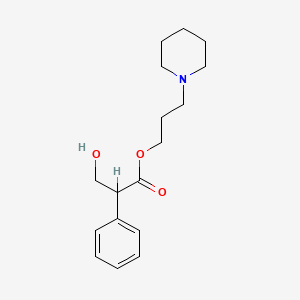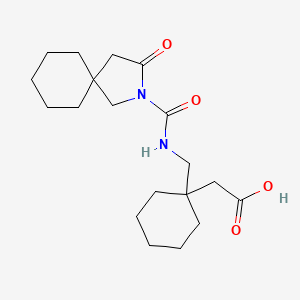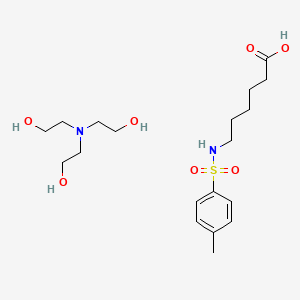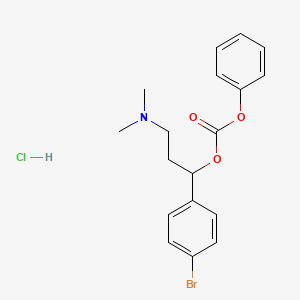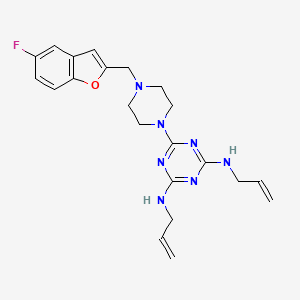
1-(4,6-Bis-allylamino-s-triazin-2-yl)-4-(5-fluorobenzofuran-2-ylmethyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4,6-Bis-allylamino-s-triazin-2-yl)-4-(5-fluorobenzofuran-2-ylmethyl)piperazine is a complex organic compound that features a triazine ring, a benzofuran moiety, and a piperazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,6-Bis-allylamino-s-triazin-2-yl)-4-(5-fluorobenzofuran-2-ylmethyl)piperazine typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the triazine ring: Starting from cyanuric chloride, allylamine is introduced under controlled conditions to form the 4,6-bis-allylamino-s-triazine intermediate.
Synthesis of the benzofuran moiety: The benzofuran ring can be synthesized via a cyclization reaction involving a suitable precursor, followed by fluorination to introduce the fluorine atom at the 5-position.
Coupling reactions: The triazine and benzofuran intermediates are then coupled with a piperazine derivative under appropriate conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route for scalability, cost-effectiveness, and safety. This might involve the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
1-(4,6-Bis-allylamino-s-triazin-2-yl)-4-(5-fluorobenzofuran-2-ylmethyl)piperazine can undergo various chemical reactions, including:
Oxidation: The allylamino groups can be oxidized to form corresponding oxides.
Reduction: The triazine ring can be reduced under specific conditions to form partially or fully reduced derivatives.
Substitution: The fluorine atom on the benzofuran ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the allylamino groups might yield N-oxides, while substitution of the fluorine atom could result in various substituted benzofuran derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Possible applications in drug discovery and development, particularly in targeting specific biological pathways.
Industry: Use in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes, receptors, or nucleic acids. The triazine ring could facilitate binding to certain proteins, while the benzofuran moiety might interact with hydrophobic pockets in target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(4,6-Diamino-s-triazin-2-yl)-4-(5-fluorobenzofuran-2-ylmethyl)piperazine
- 1-(4,6-Bis-allylamino-s-triazin-2-yl)-4-(benzofuran-2-ylmethyl)piperazine
Uniqueness
1-(4,6-Bis-allylamino-s-triazin-2-yl)-4-(5-fluorobenzofuran-2-ylmethyl)piperazine is unique due to the presence of both allylamino groups on the triazine ring and the fluorine atom on the benzofuran ring. These structural features might confer specific chemical reactivity and biological activity that distinguish it from similar compounds.
Propiedades
Número CAS |
87813-72-7 |
|---|---|
Fórmula molecular |
C22H26FN7O |
Peso molecular |
423.5 g/mol |
Nombre IUPAC |
6-[4-[(5-fluoro-1-benzofuran-2-yl)methyl]piperazin-1-yl]-2-N,4-N-bis(prop-2-enyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C22H26FN7O/c1-3-7-24-20-26-21(25-8-4-2)28-22(27-20)30-11-9-29(10-12-30)15-18-14-16-13-17(23)5-6-19(16)31-18/h3-6,13-14H,1-2,7-12,15H2,(H2,24,25,26,27,28) |
Clave InChI |
JNMQZCSUWHRWIW-UHFFFAOYSA-N |
SMILES canónico |
C=CCNC1=NC(=NC(=N1)N2CCN(CC2)CC3=CC4=C(O3)C=CC(=C4)F)NCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


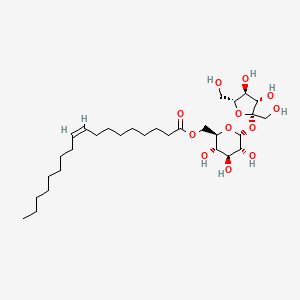
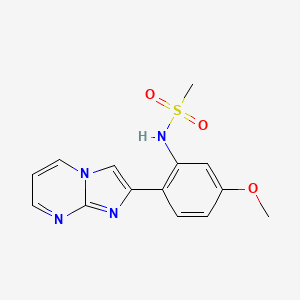
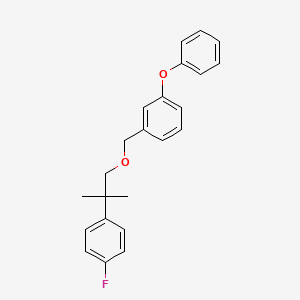
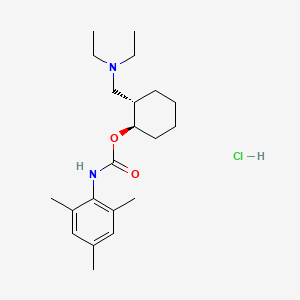
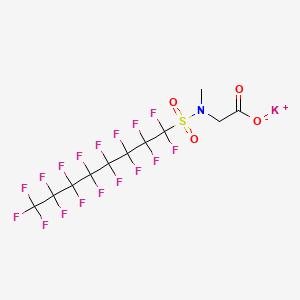
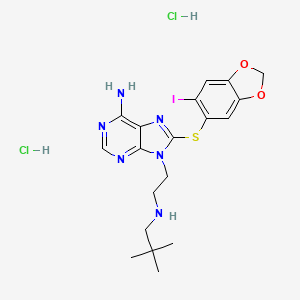
![methyl 8-(bromomethyl)-2-methyl-1-oxo-4-prop-2-enoxycarbonyloxy-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B15189604.png)
